![molecular formula C8H11N3O B1385679 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 1069763-49-0](/img/structure/B1385679.png)
4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Overview
Description
4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a compound with the CAS Number 1069763-49-0 . It has a molecular weight of 165.19 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is 1S/C8H11N3O/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H2,(H2,9,12)(H,10,11) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point range of 265 - 268 degrees Celsius . It is solid in its physical form .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “4,5,6,7-tetrahydro-1H-indazole-3-carboxamide,” focusing on unique applications:
Construction of Bicyclic Fused Triazolium Ionic Liquids
This compound has been used in the construction of bicyclic fused triazolium ionic liquids designed for the chemoselective extraction of copper (II) ions and histidine-containing peptides .
Antimicrobial Activities
Indazole derivatives, including this compound, have shown moderate-to-high activity against various bacterial cultures such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Anti-inflammatory Properties
Some derivatives have been found to possess high anti-inflammatory activity with minimal ulcerogenic potential, which could be an important application in medical treatments .
Medicinal Applications
Indazole-containing compounds are known for their wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel derivatives through reactions with hydrazine hydrate or phenylhydrazine, leading to potential new therapeutic agents .
Structural Analysis and Synthesis
A new series of derivatives has been synthesized from cyclic β-keto esters, with extensive structural analysis conducted through various spectroscopic methods .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H2,(H2,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEKCJDZRSHZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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